molecular formula C18H25N7 B2940984 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415599-18-5

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B2940984
CAS No.: 2415599-18-5
M. Wt: 339.447
InChI Key: MIAGJWGIARRYFU-UHFFFAOYSA-N
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Description

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions result in the replacement of specific functional groups with new ones introduced by the nucleophiles .

Mechanism of Action

The mechanism of action of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific combination of a cyclopropylpyrimidine and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-13-12-16(22-18(20-13)23(2)3)25-10-8-24(9-11-25)15-6-7-19-17(21-15)14-4-5-14/h6-7,12,14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAGJWGIARRYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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